molecular formula C11H13N B15276224 1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine

1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine

Cat. No.: B15276224
M. Wt: 159.23 g/mol
InChI Key: ITZQDSGDJHXPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine typically involves a multi-step synthetic process. One common method includes the cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides . This reaction proceeds under mild conditions and is highly stereoselective, ensuring the formation of the desired spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can have different functional groups attached to the cyclopropane or indene rings.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological targets through unique binding modes. The compound’s amine group can form hydrogen bonds with proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C11H13N/c12-10-7-11(10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-7,12H2

InChI Key

ITZQDSGDJHXPLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC3=CC=CC=C3C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.